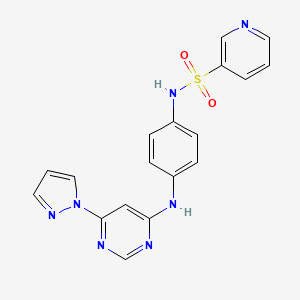

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide

CAS No.: 1206990-69-3

Cat. No.: VC6614762

Molecular Formula: C18H15N7O2S

Molecular Weight: 393.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206990-69-3 |

|---|---|

| Molecular Formula | C18H15N7O2S |

| Molecular Weight | 393.43 |

| IUPAC Name | N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]pyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C18H15N7O2S/c26-28(27,16-3-1-8-19-12-16)24-15-6-4-14(5-7-15)23-17-11-18(21-13-20-17)25-10-2-9-22-25/h1-13,24H,(H,20,21,23) |

| Standard InChI Key | MTYGEGKEYRTTAC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |

Introduction

Synthesis

The synthesis of compounds like N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. Key steps include:

-

Formation of the Pyrazole Ring:

-

Pyrazole derivatives are synthesized via cyclization reactions involving hydrazines and diketones or β-ketoesters.

-

-

Pyrimidine Functionalization:

-

The pyrimidine core is functionalized by introducing amino groups or heterocyclic substituents using nucleophilic substitution reactions.

-

-

Sulfonamide Formation:

-

The sulfonamide group is introduced by reacting sulfonyl chlorides with amines under basic conditions.

-

The precise synthetic pathway for this compound would depend on the desired substitution pattern and functional group compatibility.

Biological Activity

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide likely exhibits significant biological activity due to its structural features:

Antiproliferative Activity

Sulfonamides and pyrazole derivatives are known for their antiproliferative effects on cancer cells. Studies on similar compounds have shown effectiveness against various cell lines with low cytotoxicity .

Antimalarial Potential

Sulfonamide derivatives have been explored as antimalarial agents due to their ability to inhibit parasitic enzymes .

Other Pharmacological Activities

The compound's pyrimidine-pyrazole framework suggests potential as an anti-inflammatory or antimicrobial agent, as seen in related studies .

Analytical Characterization

To confirm the structure and purity of the compound, various analytical techniques are employed:

| Technique | Purpose |

|---|---|

| FTIR Spectroscopy | Identifies functional groups (e.g., sulfonamide). |

| NMR Spectroscopy | Confirms the arrangement of hydrogen and carbon atoms. |

| Mass Spectrometry | Determines molecular weight and fragmentation pattern. |

| Elemental Analysis | Verifies the molecular formula. |

Drug Development

The compound's structural similarity to known pharmacologically active molecules makes it a candidate for drug discovery programs targeting cancer, infectious diseases, or inflammatory disorders.

Research Tool

It can serve as a chemical probe to study enzyme inhibition or receptor binding in biological systems.

Table: Biological Evaluation of Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume